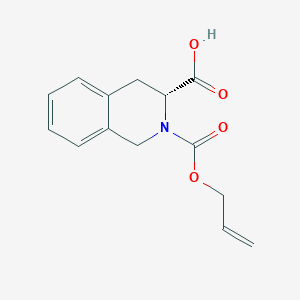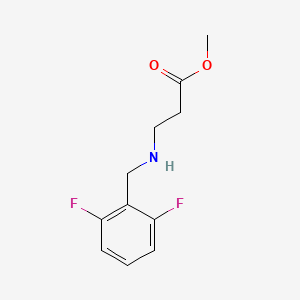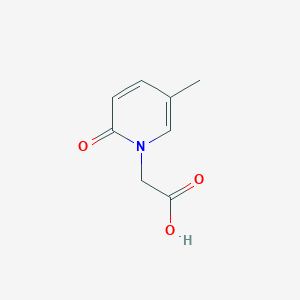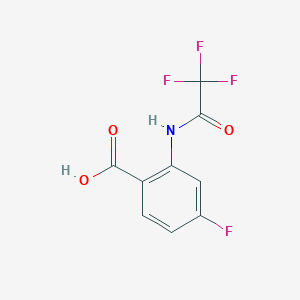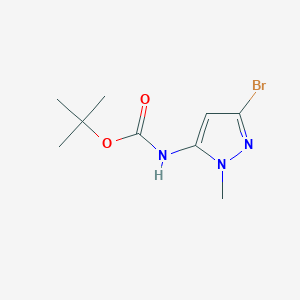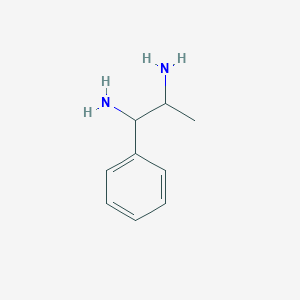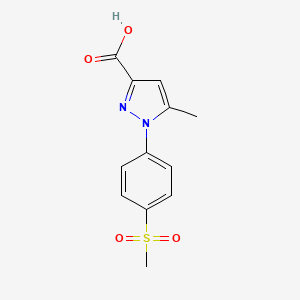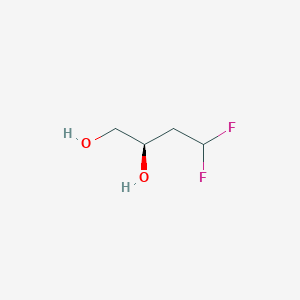
(2R)-4,4-difluorobutane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4,4-difluorobutane-1,2-diol: is an organic compound characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4,4-difluorobutane-1,2-diol typically involves the fluorination of butane-1,2-diol. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (2R)-4,4-difluorobutane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding butane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Formation of 4,4-difluorobutan-1,2-dione.
Reduction: Formation of 4,4-difluorobutane.
Substitution: Formation of compounds like 4,4-diazidobutane-1,2-diol or 4,4-dicyanobutane-1,2-diol.
Scientific Research Applications
Chemistry: (2R)-4,4-difluorobutane-1,2-diol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorinated compounds often exhibit altered metabolic stability and bioavailability.
Medicine: The compound has potential applications in the development of pharmaceuticals. Fluorine atoms can influence the pharmacokinetics and pharmacodynamics of drug molecules, making this compound a valuable intermediate in drug design.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for applications in polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which (2R)-4,4-difluorobutane-1,2-diol exerts its effects depends on the specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and selectivity of the compound. In biological systems, fluorine substitution can affect molecular interactions, enzyme binding, and metabolic pathways.
Comparison with Similar Compounds
(2R)-4,4-dichlorobutane-1,2-diol: Similar structure but with chlorine atoms instead of fluorine.
(2R)-4,4-dibromobutane-1,2-diol: Similar structure but with bromine atoms instead of fluorine.
(2R)-4,4-diiodobutane-1,2-diol: Similar structure but with iodine atoms instead of fluorine.
Uniqueness: The presence of fluorine atoms in (2R)-4,4-difluorobutane-1,2-diol imparts unique properties such as increased electronegativity, metabolic stability, and resistance to degradation. These features make it distinct from its halogenated analogs and valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C4H8F2O2 |
|---|---|
Molecular Weight |
126.10 g/mol |
IUPAC Name |
(2R)-4,4-difluorobutane-1,2-diol |
InChI |
InChI=1S/C4H8F2O2/c5-4(6)1-3(8)2-7/h3-4,7-8H,1-2H2/t3-/m1/s1 |
InChI Key |
WAHXWFMNBPIHPV-GSVOUGTGSA-N |
Isomeric SMILES |
C([C@H](CO)O)C(F)F |
Canonical SMILES |
C(C(CO)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


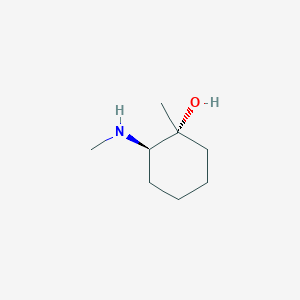
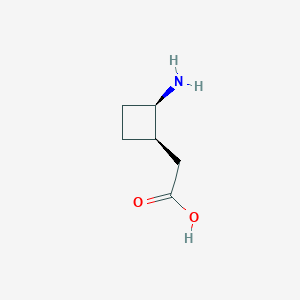
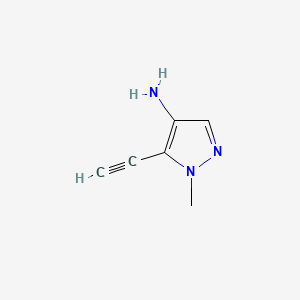
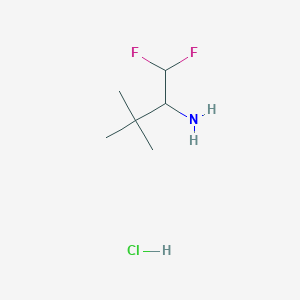

![rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13505690.png)
